3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs high-yielding and scalable methods such as proton quantum tunneling, which minimizes side reactions and enhances yield . The use of free radical cyclization cascades is also notable for constructing complex benzofuran ring systems .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
3-Methylbenzofuran-2-carboxylic acid: Another benzofuran derivative with similar structural features but different substituents.
8-Methoxypsoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
Uniqueness: 3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid is unique due to its specific substituents (chlorine and methoxy groups) which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C10H7ClO4 |
---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
3-chloro-6-methoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO4/c1-14-5-2-3-6-7(4-5)15-9(8(6)11)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
GUEHROXCKLFZCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(O2)C(=O)O)Cl |
Origin of Product |
United States |
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